2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide 2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 915929-48-5
VCID: VC0500386
InChI: InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79g/mol

2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide

CAS No.: 915929-48-5

Main Products

VCID: VC0500386

Molecular Formula: C15H20ClN3O2

Molecular Weight: 309.79g/mol

2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide - 915929-48-5

CAS No. 915929-48-5
Product Name 2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
Molecular Formula C15H20ClN3O2
Molecular Weight 309.79g/mol
IUPAC Name 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21)
Standard InChIKey LVQACVDEQMRAMU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C
PubChem Compound 8904242
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator